molecular formula C7H6N2O2 B1601159 methyl 5-cyano-1H-pyrrole-3-carboxylate CAS No. 66832-08-4

methyl 5-cyano-1H-pyrrole-3-carboxylate

Cat. No. B1601159
M. Wt: 150.13 g/mol
InChI Key: SRVXHSNUXNSQLY-UHFFFAOYSA-N
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Patent
US04466976

Procedure details

3.6 g (27 millimoles) of 2-cyanopyrrole-4-carboxylic acid methyl ester, 17 g of Raney nickel, and 450 ml of 75% formic acid are introduced, in a flask, into an oil bath preheated to 120° C. and made to react for one hour. Subsequently, the mixture is poured into 1 liter of ice water and repeatedly extracted with ether. After drying and concentration of the ether phase, 1.4 g (36% of theory) of 2-formylpyrrole-4-carboxylic acid methyl ester is obtained, mp 126° C.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([C:10]#N)[NH:8][CH:9]=1)=[O:4].C(O)=[O:13]>[Ni]>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([CH:10]=[O:13])[NH:8][CH:9]=1)=[O:4]

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
COC(=O)C=1C=C(NC1)C#N
Name
Quantity
450 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
17 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
ice water
Quantity
1 L
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
preheated to 120° C.
CUSTOM
Type
CUSTOM
Details
to react for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
repeatedly extracted with ether
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=C(NC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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